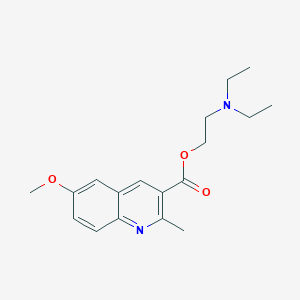
2-(Diethylamino)ethyl 6-methoxy-2-methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 6-methoxy-2-methylquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core. This can be achieved through the Vilsmeier-Haack reaction, where a substituted aniline reacts with a formylating agent like DMF and POCl3 to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 6-methoxy-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Diethylaminoethyl chloride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)ethyl 6-methoxy-2-methylquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 6-methoxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the diethylaminoethyl and methoxy groups, resulting in different chemical properties and biological activities.
6-Methoxyquinoline: Similar structure but without the diethylaminoethyl group, leading to variations in its reactivity and applications.
2-(Diethylamino)ethyl quinoline:
Uniqueness
2-(Diethylamino)ethyl 6-methoxy-2-methylquinoline-3-carboxylate is unique due to the presence of both the diethylaminoethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 6-methoxy-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-5-20(6-2)9-10-23-18(21)16-12-14-11-15(22-4)7-8-17(14)19-13(16)3/h7-8,11-12H,5-6,9-10H2,1-4H3 |
InChI Key |
LWMQGDVSLJHXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11485801.png)

![Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro-](/img/structure/B11485806.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485810.png)
![1-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}indoline](/img/structure/B11485816.png)
![5'-fluoro-1'-(2-phenylethyl)-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11485828.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11485831.png)
![7-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485832.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485836.png)
![7H-[1,2,4]Triazolo[5,1-b][1,3]thiazin-7-one, 2-(2-furanyl)-5-(2-thienyl)-](/img/structure/B11485838.png)
![3'-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485860.png)
![Benzo[b]benzofuran-4-carboxamide, N-(4-pyridinyl)-](/img/structure/B11485864.png)
![2-amino-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11485865.png)
![8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11485877.png)
